(R)-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole
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Overview
Description
®-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole is a chiral compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a tert-butyl group, a naphthyridine moiety, and a dihydrooxazole ring, which together contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the naphthyridine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the naphthyridine ring.
Introduction of the tert-butyl group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Formation of the dihydrooxazole ring: This step involves the cyclization of an amino alcohol with a carboxylic acid derivative under dehydrating conditions to form the dihydrooxazole ring.
Industrial Production Methods
In an industrial setting, the production of ®-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthyridine moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxazole derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted naphthyridine derivatives.
Scientific Research Applications
®-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
®-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrothiazole: Similar structure but with a thiazole ring instead of an oxazole ring.
®-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydroimidazole: Similar structure but with an imidazole ring instead of an oxazole ring.
Uniqueness
®-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole is unique due to its specific combination of functional groups and chiral nature, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4R)-4-tert-butyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-15(2,3)12-9-19-14(18-12)11-7-6-10-5-4-8-16-13(10)17-11/h4-8,12H,9H2,1-3H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJLNFRXYYATTD-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=NC3=C(C=CC=N3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1COC(=N1)C2=NC3=C(C=CC=N3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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